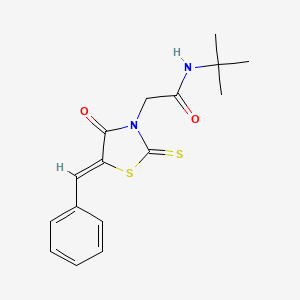![molecular formula C18H10Cl2N2O3 B5115853 N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5115853.png)
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide, commonly referred to as DBZF, is a chemical compound that has gained significant interest in scientific research. DBZF is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response. In
Mechanism of Action
The mechanism of action of DBZF involves the inhibition of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide, which is an enzyme that plays a crucial role in the innate immune response. N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide senses the presence of foreign DNA in the cytoplasm of cells and catalyzes the production of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway and leads to the production of interferons and pro-inflammatory cytokines. DBZF binds to the active site of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide and prevents its enzymatic activity, thereby suppressing the production of interferons and pro-inflammatory cytokines.
Biochemical and Physiological Effects
DBZF has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. The inhibition of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide by DBZF leads to the suppression of the STING pathway and the production of interferons and pro-inflammatory cytokines. This results in the reduction of inflammation and tissue damage in various diseases such as lupus, rheumatoid arthritis, and colitis. DBZF has also been shown to have anti-tumor effects in various cancer models, where it suppresses the production of interferons and cytokines that promote tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
DBZF has several advantages for lab experiments, including its high potency and selectivity for N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide inhibition. This makes it a useful tool for studying the role of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide in various diseases and for developing new therapeutic strategies. However, DBZF also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using DBZF.
Future Directions
There are several future directions for research on DBZF, including the development of more potent and selective N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide inhibitors, the investigation of the role of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide in other diseases such as neurodegenerative diseases and viral infections, and the development of DBZF-based therapeutics for the treatment of autoimmune diseases and cancer. Additionally, the use of DBZF as a tool for studying the innate immune response and the STING pathway could lead to new insights into the mechanisms of inflammation and immunity.
Synthesis Methods
The synthesis of DBZF involves the reaction of 5,7-dichloro-1,3-benzoxazole-2-amine with 4-(furan-2-yl)aniline in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified by column chromatography to obtain pure DBZF.
Scientific Research Applications
DBZF has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and infectious diseases. The inhibition of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide by DBZF has been shown to suppress the production of interferons and pro-inflammatory cytokines, which are crucial mediators of the innate immune response. This makes DBZF a promising candidate for the treatment of autoimmune diseases such as lupus and rheumatoid arthritis, where the immune system attacks the body's own tissues.
properties
IUPAC Name |
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O3/c19-11-8-13(20)16-14(9-11)22-18(25-16)10-3-5-12(6-4-10)21-17(23)15-2-1-7-24-15/h1-9H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXUDXDJAGKCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-(benzyloxy)benzamide](/img/structure/B5115772.png)
![methyl 4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B5115775.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115787.png)
![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5115796.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115802.png)
amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5115803.png)

![{5-[3-(benzyloxy)-4-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5115811.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide](/img/structure/B5115821.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5115830.png)

![(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5115839.png)

